molecular formula C18H15Cl2NO4 B13801132 1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13801132
M. Wt: 380.2 g/mol
InChI Key: CZIMQQSJKOCNDI-UHFFFAOYSA-N
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Description

1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the dichlorophenyl and methoxyphenyl groups. Common synthetic routes include:

    Step 1: Formation of the pyrrolidine ring through cyclization reactions.

    Step 2: Introduction of the dichlorophenyl group via electrophilic aromatic substitution.

    Step 3: Attachment of the methoxyphenyl group through nucleophilic substitution reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures.

Scientific Research Applications

1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    2,6-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may exhibit similar biological activities.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group may have comparable chemical properties and reactivity.

    Pyrrolidine derivatives: The pyrrolidine ring is a common structural motif in many biologically active compounds, and derivatives may have similar pharmacological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15Cl2NO4

Molecular Weight

380.2 g/mol

IUPAC Name

1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H15Cl2NO4/c19-15-2-1-3-16(20)14(15)10-25-13-6-4-12(5-7-13)21-9-11(18(23)24)8-17(21)22/h1-7,11H,8-10H2,(H,23,24)

InChI Key

CZIMQQSJKOCNDI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O

Origin of Product

United States

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